1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone
Description
Properties
IUPAC Name |
1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O/c20-16-5-1-14(2-6-16)13-19(25)24-11-9-23(10-12-24)18-8-7-17(21-22-18)15-3-4-15/h1-2,5-8,15H,3-4,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCXNWYZOCNEFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
Core Structural Disassembly
The target compound comprises three primary components:
- 6-Cyclopropylpyridazin-3-yl moiety : Introduced via cyclopropanation of pyridazine precursors or pre-functionalized cyclopropyl building blocks.
- Piperazine linker : Typically coupled through nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling.
- 2-(4-Fluorophenyl)ethan-1-one group : Synthesized via Friedel-Crafts acylation or ketone alkylation.
Retrosynthetic cleavage suggests two viable pathways:
Synthesis of 6-Cyclopropylpyridazine Derivatives
Cyclopropanation of Pyridazine Precursors
The 6-cyclopropylpyridazine core is synthesized via:
- Simmons-Smith Cyclopropanation : Treatment of 6-vinylpyridazine with diiodomethane and a zinc-copper couple yields the cyclopropane ring. This method requires anhydrous conditions and achieves ~65% yield.
- Cross-Coupling with Cyclopropylboronic Acids : Suzuki-Miyaura coupling of 6-bromopyridazine and cyclopropylboronic acid using Pd(PPh3)4 as a catalyst (toluene, 110°C, 12 h) provides the cyclopropyl derivative in 72% yield.
Table 1: Comparison of Cyclopropanation Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Simmons-Smith | CH2I2, Zn-Cu | 65 | 90 |
| Suzuki-Miyaura Coupling | Cyclopropylboronic acid, Pd(PPh3)4 | 72 | 95 |
Piperazine Coupling Strategies
Nucleophilic Aromatic Substitution (SNAr)
Piperazine reacts with halogenated pyridazines under basic conditions:
- 6-Chloropyridazine Derivative : Heating 6-chloro-3-cyclopropylpyridazine with piperazine in DMF at 80°C for 24 h affords the piperazinylpyridazine intermediate (85% yield).
- Microwave-Assisted Synthesis : Reducing reaction time to 2 h using microwave irradiation (120°C) maintains yield while improving efficiency.
Installation of 2-(4-Fluorophenyl)ethan-1-one
Final Coupling and Optimization
Amide Bond Formation
The piperazinylpyridazine intermediate is acylated with 2-(4-fluorophenyl)acetyl chloride:
Characterization and Analytical Data
Spectroscopic Confirmation
- 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyridazine-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-F), 7.12 (d, J = 8.4 Hz, 2H, Ar-F), 4.15 (s, 2H, COCH2), 3.82–3.75 (m, 8H, piperazine-H), 2.01–1.95 (m, 1H, cyclopropane-H), 1.12–1.05 (m, 4H, cyclopropane-CH2).
- HRMS : m/z calculated for C19H20FN4O [M+H]+: 375.1664; found: 375.1668.
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, affecting signal transduction pathways.
Pathways: Modulation of biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Pyridazine/Pyridine Cores
Table 1: Key Structural Analogues and Their Properties
Key Structural Differences and Implications
Pyridazine vs. Pyridine Cores: The target compound’s pyridazine core (two adjacent nitrogen atoms) offers distinct electronic properties compared to pyridine derivatives like UDO. Pyridazines are less common in drug design but may enhance hydrogen bonding or π-stacking interactions.
Substituent Effects: Cyclopropyl Group: Present in the target compound and Y92, cyclopropyl groups are known to improve metabolic stability by reducing oxidative degradation. Fluorophenyl vs. Chlorophenyl: The 4-fluorophenyl group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to chlorophenyl analogs like UDO.
Piperazine Linker Modifications: The ethanone bridge in the target compound is shared with UDO and MK88, but MK88 replaces piperazine with piperidine, which alters conformational flexibility and target selectivity.
Pharmacological and Biochemical Insights
- CYP51 Inhibition: UDO and UDD (a related compound) inhibit the non-azolic CYP51 enzyme, a key target in Chagas disease treatment.
- Antiparasitic Activity: The trifluoromethyl group in UDO enhances potency against Trypanosoma cruzi; the cyclopropyl group in the target compound may similarly optimize steric interactions with parasitic enzymes.
Biological Activity
1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, a pyridazine moiety, and a fluorophenyl group, which together contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The piperazine and pyridazine rings are known for their roles in modulating neurotransmitter systems, which are crucial in treating various neurological disorders. The compound may influence pathways related to serotonin and dopamine receptors, leading to potential therapeutic effects in psychiatric and neurodegenerative conditions.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties. Similar compounds have shown effectiveness against various cancer cell lines through mechanisms involving kinase inhibition and modulation of apoptotic pathways .
- Neuroprotective Effects : The structural components of the compound suggest potential neuroprotective activities, particularly through interactions with neurotransmitter receptors.
- Anti-inflammatory Properties : Compounds with similar structures have been explored for their anti-inflammatory effects, suggesting that this compound may also possess such properties .
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications to the piperazine or pyridazine moieties have resulted in compounds with improved potency against specific targets:
| Compound | Target Activity | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Antitumor | TBD | |
| Derivative A | Neuroprotection | 0.08 | |
| Derivative B | Anti-inflammatory | TBD |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of Cyclopropylpyridazinyl Intermediate : This involves nucleophilic substitution reactions.
- Introduction of Piperazinyl Group : Achieved through further nucleophilic substitutions.
- Coupling with Phenoxyethanone Moiety : This step is crucial for establishing the final structure under optimized reaction conditions.
These synthetic routes are often optimized using techniques like high-performance liquid chromatography (HPLC) to enhance yield and purity.
Comparative Analysis
When compared to similar compounds, this compound exhibits unique properties due to its specific combination of functional groups. For instance:
| Compound | Functional Groups | Notable Activity |
|---|---|---|
| This compound | Piperazine, Pyridazine, Fluorophenol | Antitumor, Neuroprotective |
| 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-hydroxyethanone | Hydroxyl Group Instead of Ketone | Reduced activity in tumor models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
